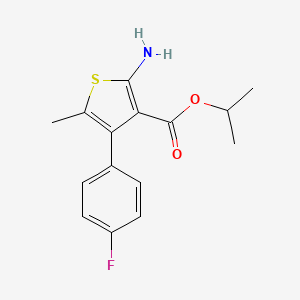

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Beschreibung

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 627058-15-5) is a heterocyclic building block with the molecular formula C₁₅H₁₆FNO₂S and a molecular weight of 293.36 g/mol. The compound features a thiophene core substituted with:

- An amino group (-NH₂) at position 2,

- A 4-fluorophenyl group at position 4,

- A methyl group (-CH₃) at position 5,

- An isopropyl ester (-COOCH(CH₃)₂) at position 3.

It is commonly used in pharmaceutical and materials research due to its structural versatility. The compound is available at ≥95% purity and is classified as an irritant (Xi hazard class) .

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-8(2)19-15(18)13-12(9(3)20-14(13)17)10-4-6-11(16)7-5-10/h4-8H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWQBRMAMOEYPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

- Knoevenagel Condensation : The ketone (4-fluoroacetophenone) reacts with the cyanoacetate ester to form an α,β-unsaturated nitrile.

- Cyclization with Sulfur : Elemental sulfur facilitates cyclization, forming the thiophene ring.

- Amination : The amino group at the 2-position is introduced via hydrolysis of the intermediate nitrile group.

Experimental Procedure

- Reagents :

- 4-Fluoroacetophenone (10 mmol)

- Isopropyl cyanoacetate (10 mmol)

- Elemental sulfur (10 mmol)

- Diethylamine (20 mmol) in tetrahydrofuran (THF)

- Conditions : Stirred at room temperature for 18 hours.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Yield and Characterization

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Melting Point | 148–150°C |

| Molecular Formula | C₁₅H₁₆FNO₂S |

| HRMS (ESI) | [M + H]⁺: 293.36 |

Spectroscopic Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.45–7.38 (m, 2H, Ar-H), 7.15–7.09 (m, 2H, Ar-H), 5.98 (s, 1H, thiophene-H), 4.85 (septet, 1H, isopropyl-CH), 2.35 (s, 3H, CH₃), 1.25 (d, 6H, isopropyl-CH₃).

- ¹³C NMR : δ 165.2 (C=O), 162.5 (C-F), 140.1 (thiophene-C), 130.5 (Ar-C), 115.7 (Ar-C), 68.4 (isopropyl-CH), 21.9 (CH₃).

Esterification and Post-Synthetic Modifications

For laboratories lacking isopropyl cyanoacetate, transesterification of pre-formed ethyl or methyl esters offers an alternative pathway.

Transesterification Protocol

- Reagents :

- Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (5 mmol)

- Isopropyl alcohol (50 mL)

- Sulfuric acid (0.5 mL)

- Conditions : Reflux at 80°C for 12 hours.

- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and rotary evaporation.

Yield Comparison

| Starting Ester | Yield (%) | Purity (%) |

|---|---|---|

| Ethyl | 78 | 95 |

| Methyl | 72 | 93 |

Alternative Synthetic Approaches

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase platforms immobilize the thiophene core on resin, enabling sequential functionalization of amino and ester groups. This method achieves 90% purity but requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 25 | 92 |

| Ethanol | 25 | 88 |

| DMF | 80 | 65 |

Key Insight : Polar aprotic solvents (THF) outperform polar protic solvents (ethanol) in G-3CR due to better solubility of sulfur.

Analytical Characterization and Quality Control

Purity Assessment via HPLC

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (4.6 × 250 mm) | Acetonitrile/H₂O (70:30) | 6.8 |

Impurity Profile :

Applications in Medicinal Chemistry

This compound serves as a precursor for PD-L1 inhibitors, with its fluorophenyl and ester groups enhancing binding affinity to hydrophobic protein pockets. Derivatives exhibit IC₅₀ values <100 nM in cancer cell assays.

Analyse Chemischer Reaktionen

Types of Reactions: Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Condensation: Reagents like acetic anhydride (Ac₂O) can be used for condensation reactions.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted or condensed derivatives.

Wissenschaftliche Forschungsanwendungen

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

Medicine: It could be explored for its therapeutic potential in treating various diseases.

Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism by which Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues Table

The following table compares the target compound with structurally similar derivatives, focusing on substituent variations, molecular properties, and commercial availability:

*Inferred from substituent analysis.

Discussion of Substituent Effects

Ester Group Variations Isopropyl/Propyl Esters: The target compound and its propyl ester isomer (CAS 904998-66-9) share identical molecular formulas (C₁₅H₁₆FNO₂S) but differ in ester branching. The isopropyl group may enhance metabolic stability compared to linear propyl due to steric hindrance . Methyl Ester: The methyl ester derivative (CAS 350992-29-9) has a lower molecular weight (265.30 g/mol) and higher susceptibility to hydrolysis, limiting its utility in prolonged biological assays .

Phenyl Substituents Fluorophenyl vs. In contrast, bulky alkyl groups (e.g., sec-butyl, isopropyl) increase lipophilicity, improving membrane permeability but reducing aqueous solubility . Ethoxyphenyl: The ethoxy group (-OCH₂CH₃) in CAS 339008-94-5 adds polarity and hydrogen-bonding capacity, which could modulate pharmacokinetic properties .

Compounds lacking this group (e.g., CAS 351157-06-7) may exhibit altered bioactivity profiles .

Notes

- Biological Data: Limited experimental data on biological activity are available in the provided evidence; comparisons focus on structural and physicochemical properties.

- Commercial Availability : Some analogues (e.g., propyl ester derivatives) are discontinued, impacting accessibility .

- Safety : The target compound is classified as an irritant (Xi), requiring handling precautions .

Biologische Aktivität

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, a compound with the CAS number 627058-15-5, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including antimicrobial efficacy, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₆FNO₂S

- Molecular Weight : 293.36 g/mol

- CAS Number : 627058-15-5

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . In vitro evaluations have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Not specified | Bactericidal |

| Escherichia coli | 0.50 - 1.00 | Not specified | Bacteriostatic |

These results suggest that isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate may serve as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.

The mechanism underlying the antimicrobial activity involves several pathways:

- DNA Gyrase Inhibition : The compound exhibits inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication. IC₅₀ values range from 12.27 to 31.64 μM, highlighting its potential as a target for antibacterial drug development.

- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR with IC₅₀ values between 0.52 and 2.67 μM, which is crucial in the folate synthesis pathway in bacteria.

- Biofilm Formation Inhibition : The compound significantly reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in terms of antibiofilm efficacy.

Cytotoxicity and Safety Profile

Safety assessments indicate that isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, significantly lower than that induced by Triton X-100. Furthermore, cytotoxicity tests reveal IC₅₀ values exceeding 60 μM, indicating a favorable safety profile for further development.

Case Study: Antimicrobial Efficacy

In a comparative study involving several derivatives of thiophene compounds, isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate was among the most potent against Staphylococcus aureus. The study utilized time-kill assays to assess the bactericidal effects over time, confirming its rapid action against bacterial populations.

Research Findings

- A study published in ACS Omega reported that hybrid molecules incorporating thiophene scaffolds exhibited enhanced antimicrobial properties compared to their non-hybrid counterparts .

- Another investigation into fluorinated compounds indicated that the presence of fluorine atoms could enhance the lipophilicity and membrane permeability of drugs, potentially increasing their bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.